GK470

描述

属性

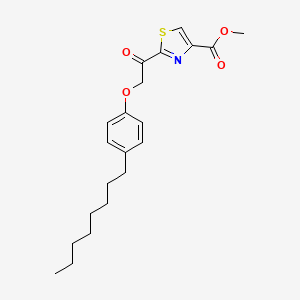

分子式 |

C21H27NO4S |

|---|---|

分子量 |

389.5 g/mol |

IUPAC 名称 |

methyl 2-[2-(4-octylphenoxy)acetyl]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C21H27NO4S/c1-3-4-5-6-7-8-9-16-10-12-17(13-11-16)26-14-19(23)20-22-18(15-27-20)21(24)25-2/h10-13,15H,3-9,14H2,1-2H3 |

InChI 键 |

OUBSYDDAZYCDGZ-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCC1=CC=C(C=C1)OCC(=O)C2=NC(=CS2)C(=O)OC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate involves the reaction of 4-octylphenol with chloroacetic acid to form 2-(4-octylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which subsequently reacts with thiazole-4-carboxylic acid methyl ester under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

化学反应分析

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Basic hydrolysis : Treatment with NaOH yields the corresponding thiazole-4-carboxylic acid derivative.

-

Acidic hydrolysis : Exposure to HCl leads to partial degradation, producing acetic acid and thiazoline intermediates .

Equation :

Nucleophilic Substitution

The acetyl group participates in nucleophilic substitution reactions. For example:

-

Reaction with amines (e.g., ammonia) generates amide derivatives.

Example :

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-rich nitrogen and sulfur atoms. Reported reactions include:

pH-Dependent Degradation

This compound is stable in neutral conditions but degrades in strongly acidic (pH < 2) or basic (pH > 10) environments:

Table 2: Degradation Products

| Condition | Major Products | Minor Products |

|---|---|---|

| 0.1 N HCl | N-Acetylcysteine, Thiazoline derivatives | Octylphenoxy acetic acid |

| 0.1 N NaOH | Thiazole-4-carboxylic acid | Methanol |

Comparative Reactivity

Table 3: Reactivity Comparison with Analogues

| Compound | Ester Hydrolysis Rate (k, h⁻¹) | Electrophilic Substitution Yield (%) |

|---|---|---|

| This compound | 0.12 (pH 7) / 1.8 (pH 12) | 85 (Nitration) |

| Methyl 2-acetylthiazole-4-carboxylate | 0.09 (pH 7) / 1.5 (pH 12) | 78 (Nitration) |

| Ethyl thiazole-5-carboxylate | 0.15 (pH 7) / 2.1 (pH 12) | 92 (Bromination) |

科学研究应用

Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate, also known as GK470, is a thiazole derivative with a complex structure that includes a thiazole ring, an acetyl group, and a phenoxy moiety. It has garnered attention for its biological activities, particularly as an inhibitor of group IVA cytosolic phospholipase A2 (cPLA2).

Potential Therapeutic Applications

Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate is notable for its potential therapeutic applications in inflammation and related disorders.

Inhibition of cPLA2

- This compound is a potent inhibitor of group IVA cPLA2, which plays a critical role in the release of arachidonic acid from membrane phospholipids, a precursor for pro-inflammatory mediators.

- In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties, making it a candidate for further pharmacological exploration.

- It has been found to be the most potent inhibitor of GIVA cPLA2 . It exhibits an XI(50) value of 0.011 mole fraction in a mixed micelle assay and an IC50 of 300 nM in a vesicle assay . In a cellular assay using SW982 fibroblast-like synoviocytes, it suppressed the release of arachidonic acid with an IC50 value of 0.6 μM .

Anti-inflammatory Applications

- This inhibition suggests potential applications in treating inflammatory diseases.

- Interaction studies have shown that methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate effectively binds to cPLA2, inhibiting its activity.

- The compound's structure allows for specific interactions with the active site of cPLA2, making it a valuable tool for understanding enzyme regulation in inflammatory processes.

- In a prophylactic collagen-induced arthritis model, it exhibited an anti-inflammatory effect comparable to the reference drug methotrexate, whereas in a therapeutic model, it showed results comparable to those of the reference drug Enbrel .

- Compound A (a cPLA2alpha inhibitor) reduces parameters of joint inflammation and joint damage more efficiently than MTX in a prophylactic CIA study design .

- The cPLA2a inhibitor Compound A reduces the arthritic index in a manner comparable to Enbrel in a therapeutic CIA study .

- Compound A reduces disease-induced PGE2 accumulation, suggesting that the compound is hitting its cellular target, the cPLA2 enzyme .

- In the prophylactic CIA study, Compound A (7.5 mg/kg) significantly reduced plasma PGF > levels, comparable to the effect of metothrexate (MTX) (0.3 mg/kg) .

- In the therapeutic CIA study, Compound A (30 mg/kg) significantly reduced plasma PGE 2 levels in the therapeutic CIA mice, whereas Enbrel (25 mg/kg) show no reduction in PGE levels .

Potential use for chronic inflammatory conditions

- Chronic inflammatory conditions such as glomerulonephritis and associated conditions like diabetic nephropathy and retinopathy, psoriasis, dermatitis, rheumatoid arthritis, and hyperproliferative disorders such as cancer .

- The present inventors have surprisingly found that certain 2-oxo-thiazoles or 2-oxothiophenes are ideal cPLA 2 inhibitors and offer new therapeutic routes to the treatment of chronic inflammatory disorders .

Scientific Research Applications

Beyond its therapeutic potential, Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate serves various scientific research applications:

Enzyme Regulation Studies

Due to its specific interaction with the active site of cPLA2, this compound is a valuable tool for understanding enzyme regulation in inflammatory processes.

Inhibition Mechanism

The compound allows for exploration of inhibition potency and mechanisms using enzyme kinetics.

作用机制

The compound exerts its effects by inhibiting GIVA cPLA2, an enzyme responsible for the release of arachidonic acid from membrane phospholipids. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. The molecular targets include the active site of GIVA cPLA2, where the compound binds and prevents the enzyme from catalyzing its reaction .

相似化合物的比较

AVX420 (Methyl 2-(2-(4-Heptyloxy-phenoxy)acetyl)thiazole-4-carboxylate)

- Structural Difference: Replaces the 4-octylphenoxy group with a 4-heptyloxy-phenoxy chain.

- Activity : Exhibits improved potency in hematological cancers (IC50 = 8.5 µM) compared to AVX235 (IC50 = 11.9 µM), suggesting that shorter alkyl chains or ether linkages enhance cytotoxicity in blood cancer models .

- Target : Retains cPLA2α inhibition but lacks detailed enzymatic assay data.

AVX002 (ω-3 PUFA Derivative)

- Structural Difference : A polyunsaturated fatty acid derivative unrelated to the thiazole scaffold.

- Activity : Higher potency in solid cancers (IC50 = 10.5 µM) compared to AVX235 (IC50 = 16.3 µM), indicating divergent structure-activity relationships depending on cancer type .

Thiazole-4-Carboxylate Derivatives with Varied Substitutions

Methyl 2-Amino-5-Benzylthiazole-4-Carboxylate

- Structural Difference: Substitutes the phenoxyacetyl group with a benzyl moiety and introduces an amino group at the 2-position.

- Activity: Potent anti-tubercular activity (MIC = 0.06 mg/mL against M. tuberculosis H37Rv) but lacks cPLA2α inhibition, highlighting the importance of the phenoxyacetyl group for anti-inflammatory targeting .

Methyl 2-Phenylthiazole-4-Carboxylate

- Structural Difference: Replaces the phenoxyacetyl chain with a simple phenyl group.

- Activity: No reported biological activity in the provided evidence, suggesting that the acetyl-phenoxy moiety is critical for enzyme interaction .

Ethyl 2-[4-(Boc-Amino)Phenyl]Thiazole-4-Carboxylate

- Structural Difference: Incorporates a Boc-protected aminophenyl group at the 2-position.

Functional Analogues in Other Therapeutic Areas

Methyl 2-(Chloromethyl)Thiazole-4-Carboxylate

- Structural Difference : Features a chloromethyl group at the 2-position.

- Application: Used in synthetic chemistry but lacks reported pharmacological activity, underscoring the specificity of AVX235’s phenoxyacetyl chain .

Ethyl 2-(2-Methoxyphenyl)-4-Methylthiazole-5-Carboxylate

- Structural Difference : Contains a methoxyphenyl group and a methyl substitution on the thiazole ring.

Comparative Data Table

Key Findings and Implications

Alkyl Chain Optimization : AVX420’s enhanced cytotoxicity over AVX235 suggests that alkyl chain length and oxygenation significantly influence anti-cancer potency .

Scaffold Specificity: The phenoxyacetyl-thiazole core is essential for cPLA2α inhibition, as simpler phenyl-substituted analogues lack activity .

Therapeutic Versatility : Thiazole-4-carboxylates demonstrate broad applicability, from anti-inflammatory agents (AVX235) to antimicrobials (tuberculosis inhibitors), depending on substituents .

生物活性

Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate, commonly referred to as GK470, is a thiazole derivative that has garnered considerable attention due to its significant biological activity, particularly as an inhibitor of group IVA cytosolic phospholipase A2 (cPLA2). This compound's unique structure, which includes a thiazole ring, an acetyl group, and a phenoxy moiety, positions it as a promising candidate for therapeutic applications, especially in the treatment of inflammatory disorders.

Molecular Formula

The molecular formula of this compound is C₁₈H₂₃NO₃S. Its structure can be described as follows:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Acetyl Group : Contributes to the compound's reactivity.

- Phenoxy Moiety : The presence of the octylphenoxy group enhances lipophilicity, potentially improving bioavailability.

Synthesis

The synthesis of this compound typically involves several steps, including acylation and nucleophilic substitution reactions. The detailed synthetic pathway includes:

- Formation of the thiazole ring.

- Introduction of the acetyl and phenoxy groups.

- Purification and characterization through techniques such as NMR spectroscopy.

This compound is primarily recognized for its potent inhibition of GIVA cPLA2, which plays a critical role in the release of arachidonic acid from membrane phospholipids—a precursor for various pro-inflammatory mediators. The inhibition of this enzyme suggests potential therapeutic applications in treating inflammatory diseases.

In Vitro Studies

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit arachidonic acid release in fibroblast-like synoviocytes (SW982), with an IC₅₀ value of 0.6 μM . Additionally, it has shown an XI(50) value of 0.011 mole fraction in mixed micelle assays, indicating its high potency against cPLA2 .

Comparative Analysis

The biological activity of this compound can be compared with other thiazole derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Thiazole ring with octylphenoxy and acetyl groups | Potent cPLA2 inhibitor (IC₅₀ = 300 nM) |

| Methyl 2-acetylthiazole-4-carboxylate | Thiazole ring with acetyl and carboxylic acid | Anti-inflammatory properties |

| Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | Dihydrothiazole structure | Antimicrobial activity |

Case Studies

- Anti-inflammatory Effects : In a study evaluating the anti-inflammatory effects of this compound, it was administered to mice models exhibiting inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups .

- Cancer Research : Preliminary investigations into the antiproliferative activity of this compound have suggested potential efficacy against various cancer cell lines; however, further studies are required to elucidate these effects fully.

常见问题

Q. What are the optimal synthetic routes for Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate, and what reaction conditions ensure high yield and purity?

The synthesis of thiazole derivatives typically involves coupling reactions and cyclization steps. For analogous compounds, ethyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are effective catalysts for amide bond formation, with yields optimized under pH-controlled conditions (e.g., pH 6.5–7.5) and inert atmospheres . Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography and recrystallization ensures high purity, confirmed by and mass spectrometry (MS) . For oxidation steps (e.g., converting dihydrothiazoles to thiazoles), activated MnO or other mild oxidants are recommended, though yields may vary .

Q. How is the compound characterized structurally and analytically?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and stereochemistry, with thiazole protons typically resonating at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, e.g., [M+H] peaks matching calculated values .

- Infrared Spectroscopy (IR): Functional groups like carbonyl (C=O, ~1700 cm) and ether (C-O, ~1250 cm) are identified .

- Melting Point Analysis: Consistency with literature values (e.g., 147–158°C for related thiazoles) confirms purity .

Advanced Research Questions

Q. What is the mechanism of action of Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate as a GIVA cPLA2_22 inhibitor?

The compound (GK470) inhibits Group IVA cytosolic phospholipase A (GIVA cPLA), a key enzyme in pro-inflammatory mediator synthesis. It exhibits mixed micelle assay potency (XI(50) = 0.011 mole fraction) by competitively binding to the enzyme’s catalytic site, disrupting arachidonic acid release. In vesicle assays, its IC of 300 nM suggests strong membrane penetration, likely due to the lipophilic 4-octylphenoxy group . Structural studies (e.g., X-ray crystallography using SHELX programs) could elucidate binding interactions .

Q. How can structural modifications enhance inhibitory activity or selectivity?

- Alkyl Chain Optimization: The 4-octylphenoxy group’s hydrophobicity enhances membrane affinity. Shorter chains (e.g., C4–C6) may improve solubility without sacrificing activity .

- Electron-Withdrawing Substituents: Introducing halogens or nitro groups at the phenyl ring could modulate electron density, affecting enzyme interaction .

- Boc-Protected Derivatives: As seen in combinatorial libraries, tert-butoxycarbonyl (Boc) groups improve stability during synthesis, enabling modular functionalization .

- In Silico Screening: Molecular docking (e.g., AutoDock Vina) and QSAR models prioritize derivatives with optimized steric and electronic profiles .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Discrepancies often arise from pharmacokinetic challenges:

- Solubility: The compound’s logP >4 suggests poor aqueous solubility. Formulation with co-solvents (e.g., PEG 400) or nanoemulsions may enhance bioavailability .

- Metabolic Stability: Microsomal assays (e.g., liver microsomes + NADPH) identify metabolic hotspots (e.g., ester hydrolysis). Methyl-to-ethyl ester substitution or fluorination could reduce degradation .

- Toxicity Screening: Acute toxicity assays (oral, dermal, inhalation) guide safe dosing ranges. For example, Category 4 acute toxicity (LD >300 mg/kg) requires stringent handling protocols .

Q. What analytical methods resolve crystallographic data for this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is standard for determining bond lengths, angles, and packing structures. Data collection at low temperature (100 K) minimizes thermal motion artifacts. High-resolution (<1.0 Å) data ensure accurate refinement, with R-factors <0.05 indicating reliable models .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。